molecular formula C17H18O4 B2603977 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid CAS No. 915912-31-1

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid

Cat. No.: B2603977
CAS No.: 915912-31-1
M. Wt: 286.327
InChI Key: ACAWBINAMCTOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation . This interaction can lead to changes in cellular processes, making it useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

    4-Methylbenzyl alcohol: Another precursor used in the synthesis process.

    Ethyl 4-hydroxybenzoate: A related ester with similar chemical properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and methylbenzyl groups make it particularly useful in proteomics research, where it can be used to study protein interactions and modifications .

Properties

IUPAC Name

3-ethoxy-4-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-16-10-14(17(18)19)8-9-15(16)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAWBINAMCTOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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